BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: Structural Elucidation of a
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Compound of Interest

Compound Name: 1-Bromo-2-methylhexadecane

Cat. No.: B1589610

1-Bromo-2-methylhexadecane (C17H3sBr) is a long-chain, branched alkyl halide. Its
significant hydrocarbon character combined with the reactive C-Br bond makes it a valuable
intermediate in organic synthesis, potentially serving as a building block in the development of
novel therapeutic agents or functional materials. Accurate and unambiguous structural
verification is paramount for ensuring reaction success, purity, and batch-to-batch consistency.
This guide provides a detailed technical overview of the expected spectral data for 1-Bromo-2-
methylhexadecane, leveraging foundational principles and analogous compound data to offer
a predictive and interpretive framework for its analysis by Mass Spectrometry (MS), Nuclear
Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular
Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides critical information about
a molecule's mass and structural components. For 1-Bromo-2-methylhexadecane, Electron
lonization (EIl) is the most common method, involving the bombardment of the molecule with
high-energy electrons to generate a radical cation, the molecular ion (M*e), which subsequently
undergoes fragmentation.[1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
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o Sample Preparation: Prepare a dilute solution of 1-Bromo-2-methylhexadecane (approx. 1
mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

« Injection: Inject 1 pL of the sample solution into the GC-MS instrument.

e GC Separation: Utilize a non-polar capillary column (e.g., DB-5ms) suitable for separating
long-chain hydrocarbons. A typical temperature program would be:

o Initial temperature: 100 °C, hold for 2 minutes.
o Ramp: Increase to 300 °C at a rate of 15 °C/minute.
o Final hold: Hold at 300 °C for 5 minutes.
e MS Analysis (El):
o lonization Energy: 70 eV.
o Mass Range: Scan from m/z 40 to 600.
o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

Expected Mass Spectrum and Interpretation

The mass spectrum of 1-Bromo-2-methylhexadecane is defined by two key features: the
isotopic pattern of the molecular ion and a predictable fragmentation pathway.

Molecular lon (M+e): Bromine has two naturally occurring isotopes, 7°Br and 8!Br, in an
approximate 1:1 ratio (50.7% and 49.3%, respectively).[2] This results in a characteristic pair of
peaks for any bromine-containing fragment, separated by 2 m/z units. The molecular ion for 1-
Bromo-2-methylhexadecane (Molecular Formula: C17HssBr, Molecular Weight: 319.37 g/mol)
will therefore appear as two peaks of nearly equal intensity at m/z 318 (containing 7°Br) and
m/z 320 (containing &Br).[3][4]

Key Fragmentation Pathways: The high-energy molecular ion is unstable and fragments in
predictable ways. The weakest bond, C-Br, is prone to cleavage, and fragmentation often
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occurs to form the most stable carbocations.[2]

» Alpha-Cleavage (Loss of Bre): The most significant fragmentation is the cleavage of the C-Br
bond, resulting in the loss of a bromine radical. This generates a secondary carbocation at
m/z 239. This peak is often the base peak or a very prominent one.

o Cleavage at the Branch Point: Fragmentation adjacent to the methyl branch is also
favorable. Loss of a CiaH29 alkyl radical (M - 197) would lead to a fragment at m/z 121/123,
though this is less common than loss of the halogen.

» Alkyl Chain Fragmentation: A series of peaks corresponding to the loss of alkyl radicals (e.g.,
*CHs, *C2Hs) will be observed, creating a characteristic pattern of ion clusters separated by
14 amu (-CHz-).

The primary fragmentation pathways are visualized below.
[C17H35Br]*e
m/z 318/320
- *Br - C12H24Bre, etc.
[C17H35] Alkyl Fragments
m/z 239 (e.g., CaHot*, CsH11%)

1-Bromo-2-methylhexadecane: Unique Carbon Environments

C3-C15 C16

—
((CH2)n) (CHs)
Cc1 c2 —

(CH2Br) > (cH) —

Click to download full resolution via product page

Caption: Diagram showing the distinct carbon environments in 1-Bromo-2-
methylhexadecane.
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e -CH2Br Carbon (C1): This carbon is directly attached to the electronegative bromine, causing
it to be the most deshielded sp3 carbon, with an expected chemical shift around 35-45 ppm.
[5]* Branched and Alkyl Carbons (C2-C16): The remaining carbons will appear in the typical
alkane region of the spectrum. [6] * C2 (-CH-): ~30-40 ppm

o C2-Methyl (-CHs): ~15-25 ppm
o Alkyl Chain (-CHz-): A cluster of peaks between ~22-32 ppm.
o Terminal Methyl (-CHs): The most shielded carbon, appearing around 14 ppm.

Table 3: Predicted 3C NMR Chemical Shifts

Carbon Atom Predicted & (ppm)
C1 (-CH2Br) 35-45

C2 (-CH-) 30 - 40

C2-Methyl (-CHs) 15-25

C3-C15 (-(CH2)13-) 22 - 32 (multiple peaks)
C16 (-CHs) ~14

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific vibrational frequencies. For an alkyl halide like 1-
Bromo-2-methylhexadecane, the spectrum is expected to be relatively simple, dominated by
C-H and C-Br vibrations.

Experimental Protocol: Thin Film Analysis

o Sample Application: Place one to two drops of neat liquid 1-Bromo-2-methylhexadecane
onto a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

e Film Formation: Gently place a second salt plate on top to create a thin liquid film.
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e Analysis: Mount the plates in the spectrometer and acquire the spectrum, typically scanning
from 4000 cm~1 to 400 cm™1,

Expected IR Spectrum and Interpretation

e C-H Stretching (Alkyl): Strong, sharp absorptions will be present in the 2850-2960 cm~1
region. These are characteristic of the C-H bonds in the methyl and methylene groups of the
long alkyl chain. [7]* C-H Bending (Alkyl): Absorptions corresponding to the bending
vibrations of the methyl and methylene groups will appear around 1465 cm~1 (scissoring)
and 1375 cm~! (methyl umbrella mode).

e C-Br Stretching: The most diagnostic peak for this molecule is the C-Br stretch. This vibration
appears in the fingerprint region of the spectrum, typically between 690-515 cm~1. [8][9]This
absorption may be of medium to strong intensity.

Table 4: Predicted Key IR Absorptions

Expected Frequency

Vibrational Mode Intensity
(cm™)
C-H Stretch (sp3) 2850 - 2960 Strong
C-H Bend (CH-2) ~1465 Medium
C-H Bend (CH5) ~1375 Medium
C-Br Stretch 690 - 515 Medium-Strong
Conclusion

The comprehensive analysis of 1-Bromo-2-methylhexadecane using MS, NMR, and IR
spectroscopy provides a self-validating system for its structural confirmation. Mass
spectrometry confirms the molecular weight and the presence of bromine through its distinct
isotopic pattern. *H and 3C NMR spectroscopy collaboratively map out the entire carbon-
hydrogen framework, identifying the branch point and the long alkyl chain. Finally, IR
spectroscopy confirms the presence of the key C-Br bond and the aliphatic nature of the
molecule. Together, these techniques provide the rigorous analytical data required by
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researchers and drug development professionals to confidently use this compound in their
work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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